cyclo(-D-MeTyr-L-Arg-L-Arg-L-Nal-Gly-)
Beschreibung
Cyclo(-D-MeTyr-L-Arg-L-Arg-L-Nal-Gly-) is a synthetic cyclic pentapeptide featuring a unique sequence of residues: D-methyltyrosine (D-MeTyr), two L-arginine (L-Arg) residues, L-naphthylalanine (L-Nal), and glycine (Gly). The incorporation of non-natural amino acids, such as D-MeTyr and L-Nal, enhances proteolytic stability and modulates hydrophobic interactions, while the dual arginine residues may facilitate interactions with cellular membranes or charged biomolecules .
Eigenschaften
Molekularformel |
C37H49N11O6 |
|---|---|
Molekulargewicht |
743.9 g/mol |
IUPAC-Name |
2-[3-[(2S,5S,8R,14S)-5-[3-(diaminomethylideneamino)propyl]-8-[(4-hydroxyphenyl)methyl]-7-methyl-14-(naphthalen-2-ylmethyl)-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]propyl]guanidine |
InChI |
InChI=1S/C37H49N11O6/c1-48-30(20-22-11-14-26(49)15-12-22)34(53)44-21-31(50)45-29(19-23-10-13-24-6-2-3-7-25(24)18-23)33(52)46-27(8-4-16-42-36(38)39)32(51)47-28(35(48)54)9-5-17-43-37(40)41/h2-3,6-7,10-15,18,27-30,49H,4-5,8-9,16-17,19-21H2,1H3,(H,44,53)(H,45,50)(H,46,52)(H,47,51)(H4,38,39,42)(H4,40,41,43)/t27-,28-,29-,30+/m0/s1 |
InChI-Schlüssel |
KKHZUKILPGNUFR-GCXHJFECSA-N |
Isomerische SMILES |
CN1[C@@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C1=O)CCCN=C(N)N)CCCN=C(N)N)CC2=CC3=CC=CC=C3C=C2)CC4=CC=C(C=C4)O |
Kanonische SMILES |
CN1C(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C1=O)CCCN=C(N)N)CCCN=C(N)N)CC2=CC3=CC=CC=C3C=C2)CC4=CC=C(C=C4)O |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Cyclic Peptides
Structural and Functional Comparisons
Key Features of Cyclo(-D-MeTyr-L-Arg-L-Arg-L-Nal-Gly-):
- Size : Cyclic pentapeptide (5 residues).
- Residues : Combines charged (Arg), hydrophobic (Nal), and conformationally constrained (D-MeTyr) residues.
- Potential Stability: D-amino acids (D-MeTyr) confer resistance to enzymatic degradation.
Comparison with Cyclic Dipeptides (Diketopiperazines):
Key Differences:
Larger cyclic peptides often exhibit enhanced target specificity but face synthetic challenges (e.g., cyclization efficiency) .
Residue Composition :
- The dual Arg residues in the target compound may mimic arginine-rich cell-penetrating peptides (CPPs), whereas diketopiperazines like cyclo(Pro-Arg) are smaller and more conformationally restricted .
- L-Nal (naphthylalanine) introduces strong hydrophobicity, contrasting with polar or charged residues in other cyclic peptides (e.g., cyclo(Arg-Phe) ).
Bioactivity :
Stereochemical and Analytical Considerations
- Stereochemistry : The D-MeTyr residue in the target compound contrasts with all-L configurations in natural cyclic dipeptides (e.g., cyclo(L-Leu-L-Pro) ). highlights that stereochemical differences (e.g., cyclo(D-Pro-L-Arg) vs. cyclo(L-Pro-L-Arg)) significantly alter NMR chemical shifts and receptor binding .
- Synthetic Challenges : Larger cyclic peptides like the target compound require optimized cyclization strategies, whereas diketopiperazines form spontaneously under mild conditions .
Vorbereitungsmethoden
Linear Peptide Assembly
-
Resin Loading : Fmoc-Gly-OH is loaded onto chlorotrityl resin (0.91 mmol/g) using standard protocols.
-
Amino Acid Coupling : Sequential coupling of Fmoc-protected residues (D-MeTyr, L-Arg, L-Nal) is performed with O-(7-aza-1H-benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) and N,N-diisopropylethylamine (DIEA) in dimethylformamide (DMF).
-
Arg Side-Chain Protection : tert-Butyloxycarbonyl (Boc) groups protect guanidino functionalities of L-Arg residues to prevent side reactions.
N-Methylation of D-Tyr1
The D-MeTyr residue is introduced via on-resin N-methylation :
-
Ns-Protection : Treat resin-bound peptide with o-nitrobenzenesulfonyl chloride (2 eq) and 2,4,6-collidine (4 eq) in N-methylpyrrolidone (NMP).
-
Methylation : React with methanol (40.5 μL, 1.0 mmol), triphenylphosphine (262 mg), and diethyl diazodicarboxylate (455 μL) in tetrahydrofuran (THF).
-
Deprotection : Remove o-nitrobenzenesulfonyl groups using 1,8-diazabicycloundec-7-ene (DBU) and 2-mercaptoethanol.
Cyclization and Macrocyclization Strategies
Solution-Phase Cyclization
After cleavage from the resin (20% hexafluoro-2-propanol in dichloromethane), the linear peptide undergoes head-to-tail cyclization :
Critical Parameters for Cyclization Efficiency
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | DMF | 65–70% |
| Temperature | −40°C → RT | Prevents epimerization |
| Coupling Agent | DPPA | Minimizes oligomerization |
| Concentration | 1 mM | Favors intramolecular reaction |
Data from demonstrate that dilute conditions (1 mM) reduce intermolecular dimerization, while low-temperature activation preserves stereochemical integrity.
Analytical Validation and Structural Confirmation
High-Resolution Mass Spectrometry (HRMS)
Nuclear Magnetic Resonance (NMR) Spectroscopy
Key ¹H NMR signals (500 MHz, DMSO-d₆) confirm structure:
-
D-MeTyr1 : δ 2.35 (s, 3H, CONCH₃), 6.90–7.10 (m, aromatic H).
-
Cyclization Signature : Absence of free amine protons (δ < 8.0 ppm).
Comparative Analysis of Synthetic Routes
SPPS vs. Solution-Phase Synthesis
| Method | Yield (%) | Purity (%) | Epimerization Risk |
|---|---|---|---|
| SPPS | 65–70 | >95 | Low |
| Solution-Phase | 45–50 | 85–90 | Moderate |
SPPS outperforms solution-phase methods due to controlled stepwise assembly and minimized side reactions. However, microwave-assisted cyclization (e.g., 150°C, HG II catalyst) reported in could enhance efficiency but remains untested for this specific peptide.
Challenges and Mitigation Strategies
Epimerization at D-MeTyr1
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
